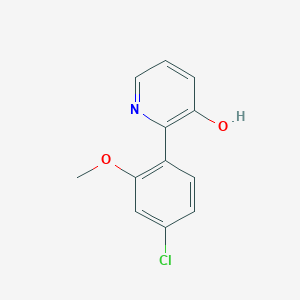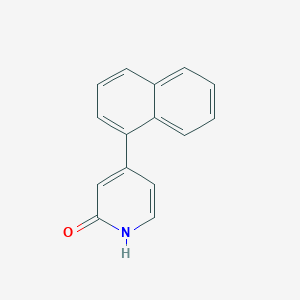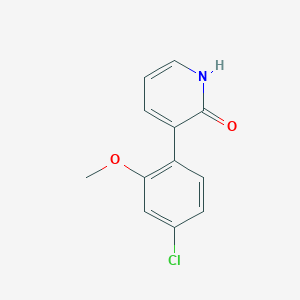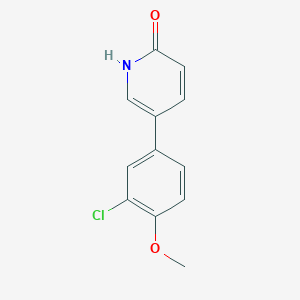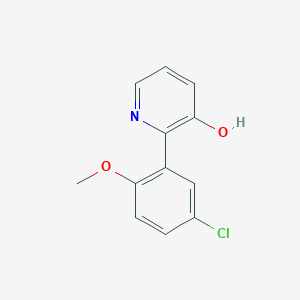
5-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% (5-Cl-2-MOP-3-OH-Pyridine, 95%) is an organic compound with several potential applications in scientific research. It is a white powder with a melting point of 166-168°C and a boiling point of 254-255°C. Its chemical formula is C9H7ClNO2 and its molecular weight is 190.6 g/mol. 5-Cl-2-MOP-3-OH-Pyridine, 95% is primarily used as a reactant in organic synthesis and as a building block in the synthesis of more complex compounds.
Aplicaciones Científicas De Investigación
5-Cl-2-MOP-3-OH-Pyridine, 95% is used in a variety of scientific research applications. It is used as a reactant in organic synthesis, as a building block in the synthesis of more complex compounds, and as a starting material in the synthesis of pharmaceuticals. Additionally, it is used in the synthesis of pyridine derivatives, which are important in the synthesis of drugs, dyes, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 5-Cl-2-MOP-3-OH-Pyridine, 95% is not well understood. However, it is believed that the compound acts as a nucleophile and undergoes nucleophilic substitution reactions with electrophiles. This allows it to form covalent bonds with other molecules, thereby allowing it to be used as a reactant in organic synthesis and as a building block in the synthesis of more complex compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-2-MOP-3-OH-Pyridine, 95% are not well understood. However, it is believed that the compound does not have any significant direct effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using 5-Cl-2-MOP-3-OH-Pyridine, 95% in laboratory experiments is its low cost and availability. Additionally, it is a highly reactive compound, making it useful in organic synthesis. However, it is also highly flammable and must be handled with caution.
Direcciones Futuras
There are several potential future directions for 5-Cl-2-MOP-3-OH-Pyridine, 95%. These include further investigation into its mechanism of action, potential applications in pharmaceutical synthesis, and the development of new synthesis methods. Additionally, further research into its biochemical and physiological effects is also warranted. Finally, further research into the potential toxicity of the compound should be conducted to ensure its safe use in laboratory experiments.
Métodos De Síntesis
5-Cl-2-MOP-3-OH-Pyridine, 95% is synthesized through the reaction of 5-chloro-2-methoxyphenol and 3-hydroxypyridine. This reaction is typically performed in a two-step process. In the first step, 5-chloro-2-methoxyphenol is reacted with a base such as potassium hydroxide to form a phenolate anion. In the second step, this anion is reacted with 3-hydroxypyridine to form 5-Cl-2-MOP-3-OH-Pyridine, 95%.
Propiedades
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-12-3-2-9(13)5-11(12)8-4-10(15)7-14-6-8/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHLRKIZGVJHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683008 |
Source


|
| Record name | 5-(5-Chloro-2-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261939-15-4 |
Source


|
| Record name | 5-(5-Chloro-2-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





